Cas no 87394-54-5 (1-(6-Chloropyridin-2-yl)piperazine)
1-(6-Chloropyridin-2-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-Chloropyridin-2-yl)piperazine
- 1-(6-Chloro-2-pyridinyl)piperazine
- 1-(6-Chloro-pyridin-2-yl)-piperazine
- Piperazine, 1-(6-chloro-2-pyridinyl)-
- chloropyridinylpiperazine
- 1-(6-Chloro-2-pyridinyl)piperazine (ACI)
- 1-(6-Chloro-2-pyridyl)piperazine
- MFCD00139009
- HMS2650N19
- CS-0213397
- KQFRTJUIRPBBAB-UHFFFAOYSA-N
- BDBM50027021
- J-503465
- MLS000694825
- PD127731
- NCGC00246552-01
- F30202
- SCHEMBL615260
- AB03807
- EN300-41070
- SMR000333134
- 87394-54-5
- 6B-103
- CHEMBL45773
- AKOS005070696
- DB-076938
- 1-(6-chloro-pyridin-2-yl)-piperazine, AldrichCPR
- DTXSID80388575
-
- MDL: MFCD00139009
- Inchi: 1S/C9H12ClN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
- InChI Key: KQFRTJUIRPBBAB-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(N2CCNCC2)N=1
Computed Properties
- Exact Mass: 197.07200
- Monoisotopic Mass: 197.072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.213
- Boiling Point: 365.1°C at 760 mmHg
- Flash Point: 174.6°C
- Refractive Index: 1.561
- PSA: 28.16000
- LogP: 1.53840
1-(6-Chloropyridin-2-yl)piperazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(6-Chloropyridin-2-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029185740-5g |
1-(6-Chloropyridin-2-yl)piperazine |
87394-54-5 | 95% | 5g |
$400.00 | 2023-08-31 | |
| TRC | C385318-10mg |
1-(6-Chloropyridin-2-yl)piperazine |
87394-54-5 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C385318-50mg |
1-(6-Chloropyridin-2-yl)piperazine |
87394-54-5 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | C385318-100mg |
1-(6-Chloropyridin-2-yl)piperazine |
87394-54-5 | 100mg |
$ 80.00 | 2022-06-01 | ||
| Chemenu | CM169132-5g |
1-(6-Chloro-2-pyridinyl)piperazine |
87394-54-5 | 95% | 5g |
$295 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0254-1g |
1-(6-Chloro-pyridin-2-yl)-piperazine |
87394-54-5 | 98% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0254-5g |
1-(6-Chloro-pyridin-2-yl)-piperazine |
87394-54-5 | 98% | 5g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0254-25g |
1-(6-Chloro-pyridin-2-yl)-piperazine |
87394-54-5 | 98% | 25g |
10108.67CNY | 2021-05-08 | |
| Matrix Scientific | 044976-500mg |
1-(6-Chloro-2-pyridinyl)piperazine, >95% |
87394-54-5 | >95% | 500mg |
$181.00 | 2023-09-09 | |
| Matrix Scientific | 044976-1g |
1-(6-Chloro-2-pyridinyl)piperazine, >95% |
87394-54-5 | >95% | 1g |
$228.00 | 2023-09-09 |
1-(6-Chloropyridin-2-yl)piperazine Production Method
Production Method 1
Production Method 2
1.2 Solvents: Toluene ; 20 °C; 2.5 h, 20 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 30 min, 0 °C
1.4 Reagents: Water
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0.5 h, rt
Production Method 3
2.1 Reagents: Butyllithium Solvents: Toluene ; -5 °C; 15 min, -5 °C; -5 °C → -78 °C
2.2 Solvents: Toluene ; 20 °C; 2.5 h, 20 °C
2.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 30 min, 0 °C
2.4 Reagents: Water
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0.5 h, rt
1-(6-Chloropyridin-2-yl)piperazine Raw materials
- (chlorodiphenylmethyl)benzene
- 1-(2-Pyridyl)piperazine
- Piperazine, 1-(6-chloro-2-pyridinyl)-4-(triphenylmethyl)-
- Piperazine, 1-(2-pyridinyl)-4-(triphenylmethyl)-
1-(6-Chloropyridin-2-yl)piperazine Preparation Products
1-(6-Chloropyridin-2-yl)piperazine Suppliers
1-(6-Chloropyridin-2-yl)piperazine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-(6-Chloropyridin-2-yl)piperazine
Introduction to 1-(6-Chloropyridin-2-yl)piperazine (CAS No. 87394-54-5)
1-(6-Chloropyridin-2-yl)piperazine, identified by its Chemical Abstracts Service (CAS) number 87394-54-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery. The compound features a piperazine ring linked to a chlorinated pyridine moiety, which creates a unique chemical environment conducive to various biological interactions.
The structural composition of 1-(6-Chloropyridin-2-yl)piperazine makes it an attractive scaffold for medicinal chemists. The piperazine nitrogen atoms can engage in hydrogen bonding, while the chloropyridine segment offers opportunities for further functionalization. These properties have positioned the compound as a key intermediate in synthesizing novel therapeutic agents targeting a range of neurological and inflammatory disorders.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 1-(6-Chloropyridin-2-yl)piperazine interacts with biological targets. Studies indicate that the chloropyridine group can modulate receptor binding affinities, making it particularly valuable in developing drugs that require precise receptor engagement. This has been particularly noted in the context of serotonin receptor modulation, where structural analogs of 1-(6-Chloropyridin-2-yl)piperazine have shown promise in preclinical trials.
In the field of neuropharmacology, 1-(6-Chloropyridin-2-yl)piperazine has been explored for its potential role in treating conditions such as depression and anxiety. The compound’s ability to interact with serotonin and dopamine receptors suggests its utility in developing next-generation psychotropic drugs. Research has demonstrated that derivatives of this molecule can exhibit anxiolytic and antidepressant effects, although further studies are needed to fully elucidate their pharmacokinetic profiles.
The synthesis of 1-(6-Chloropyridin-2-yl)piperazine involves multi-step organic reactions, typically starting from commercially available pyridine derivatives. The chlorination step at the 6-position of the pyridine ring is critical and often requires precise control to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, making large-scale production more feasible.
One of the most compelling aspects of 1-(6-Chloropyridin-2-yl)piperazine is its adaptability as a pharmacophore. By modifying various positions on its structure, chemists can generate libraries of compounds with tailored biological activities. This flexibility has led to several patents and ongoing clinical trials investigating its use as a lead compound for new therapies. The compound’s scaffold has been particularly effective in designing molecules that exhibit high selectivity for specific therapeutic targets.
The role of 1-(6-Chloropyridin-2-yl)piperazine in drug development extends beyond neurology. Emerging research suggests its potential application in immunomodulation, where it may help modulate inflammatory responses by interacting with immune receptors. This has opened up new avenues for treating autoimmune diseases and chronic inflammation, areas where current treatments often face limitations.
In conclusion, 1-(6-Chloropyridin-2-yl)piperazine (CAS No. 87394-54-5) represents a promising compound with broad applications in pharmaceutical research. Its unique structural features and biological interactions make it a valuable tool for developing novel therapeutics across multiple disease domains. As research continues to uncover new mechanisms of action, the significance of this molecule is expected to grow, solidifying its place as a cornerstone in modern drug discovery efforts.
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